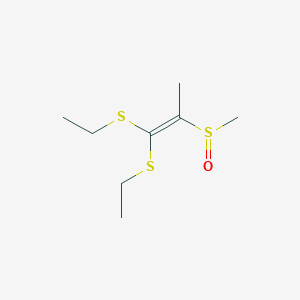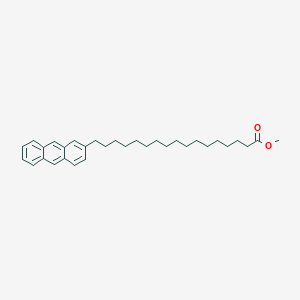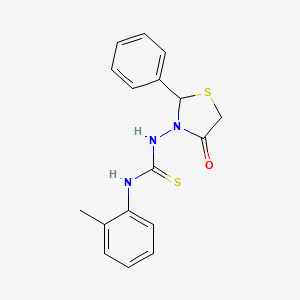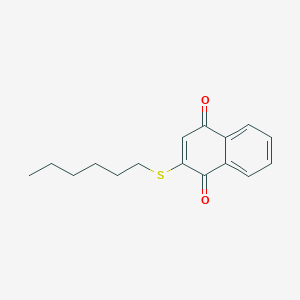
2-(Hexylsulfanyl)naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hexylsulfanyl)naphthalene-1,4-dione is a synthetic organic compound belonging to the class of naphthoquinones Naphthoquinones are characterized by a quinone structure fused with a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexylsulfanyl)naphthalene-1,4-dione typically involves the substitution reaction of 2-hydroxy-1,4-naphthoquinone with hexylthiol. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at room temperature . The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the hexylsulfanyl group.
Industrial Production Methods
the principles of green chemistry, such as atom economy and the use of environmentally benign solvents, are often considered in the development of scalable synthetic routes .
Análisis De Reacciones Químicas
Types of Reactions
2-(Hexylsulfanyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated naphthoquinone derivatives.
Aplicaciones Científicas De Investigación
2-(Hexylsulfanyl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-(Hexylsulfanyl)naphthalene-1,4-dione involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy . The hexylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with cellular membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-1,4-naphthoquinone: A precursor in the synthesis of 2-(Hexylsulfanyl)naphthalene-1,4-dione.
2-Methyl-1,4-naphthoquinone (Menadione): Known for its role as a vitamin K analog.
Juglone: A naturally occurring naphthoquinone with antimicrobial properties.
Uniqueness
This compound is unique due to the presence of the hexylsulfanyl group, which imparts distinct chemical and biological properties. This modification enhances its lipophilicity and potentially its bioavailability, making it a valuable compound for further research and development .
Propiedades
Número CAS |
89478-12-6 |
|---|---|
Fórmula molecular |
C16H18O2S |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
2-hexylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C16H18O2S/c1-2-3-4-7-10-19-15-11-14(17)12-8-5-6-9-13(12)16(15)18/h5-6,8-9,11H,2-4,7,10H2,1H3 |
Clave InChI |
PDXYGWUDPXTRSF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCSC1=CC(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Bromophenyl)sulfanyl]-4-chloroaniline](/img/structure/B14384225.png)
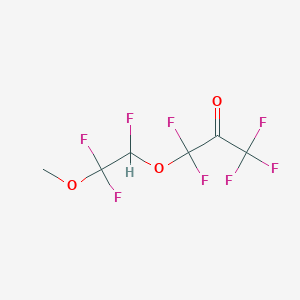

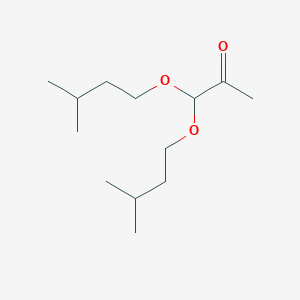
![Phosphonic acid, [(dipropylamino)methyl]-, diethyl ester](/img/structure/B14384242.png)


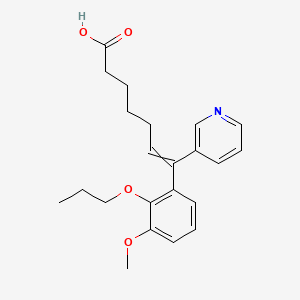
![2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile](/img/structure/B14384263.png)
